molecular formula C10H10O2S B12602699 Benzaldehyde, 3-(3-thietanyloxy)- CAS No. 647033-01-0

Benzaldehyde, 3-(3-thietanyloxy)-

Cat. No.: B12602699
CAS No.: 647033-01-0
M. Wt: 194.25 g/mol
InChI Key: OXTMMFFJEIHGSY-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-(3-thietanyloxy)-, is a benzaldehyde derivative featuring a thietanyloxy substituent at the meta position of the benzene ring. The thietanyloxy group consists of a three-membered sulfur-containing heterocycle (thietane) attached via an oxygen atom.

Properties

CAS No.

647033-01-0

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-(thietan-3-yloxy)benzaldehyde

InChI

InChI=1S/C10H10O2S/c11-5-8-2-1-3-9(4-8)12-10-6-13-7-10/h1-5,10H,6-7H2

InChI Key

OXTMMFFJEIHGSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)OC2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-(3-thietanyloxy)- typically involves the reaction of benzaldehyde with a thietane derivative under specific conditions. One common method is the nucleophilic substitution reaction where benzaldehyde reacts with 3-thietanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of Benzaldehyde, 3-(3-thietanyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-(3-thietanyloxy)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, 3-(3-thietanyloxy)-carboxylic acid.

    Reduction: Benzyl alcohol, 3-(3-thietanyloxy)-.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Benzaldehyde, 3-(3-thietanyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-(3-thietanyloxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thietane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Benzaldehyde derivatives are characterized by substituents on the benzene ring, which modulate their chemical and biological properties. Below is a comparison of key analogs:

Compound Substituent Molecular Formula Key Features
Benzaldehyde, 3-(3-thietanyloxy)- 3-thietanyloxy (O-thietane) C₁₀H₁₀O₂S Cyclic sulfur-containing group; strained three-membered ring; moderate polarity
Benzaldehyde, 3-ethoxy () 3-ethoxy (-OCH₂CH₃) C₉H₁₀O₂ Linear aliphatic ether; low steric hindrance; electron-donating effect
Benzaldehyde, 3-(phenylmethoxy) () 3-benzyloxy (-OCH₂C₆H₅) C₁₄H₁₂O₂ Bulky aromatic substituent; lipophilic; potential π-π interactions
Benzaldehyde, 3-nitro- () 3-nitro (-NO₂) C₇H₅NO₃ Strong electron-withdrawing group; enhances electrophilicity of aldehyde
3-Hydroxybenzaldehyde () 3-hydroxy (-OH) C₇H₆O₂ Hydrogen-bonding capability; increased acidity and water solubility

Key Observations :

  • Thietanyloxy vs. Ethoxy/Benzyloxy : The thietanyloxy group’s cyclic structure introduces ring strain, which may increase reactivity in ring-opening reactions compared to linear ethoxy or bulky benzyloxy groups. The sulfur atom could also participate in nucleophilic interactions or oxidation reactions .
  • Thietanyloxy vs.

Physicochemical Properties

While specific data for Benzaldehyde, 3-(3-thietanyloxy)- are unavailable, trends can be extrapolated:

Property 3-(3-thietanyloxy)- (Inferred) 3-Ethoxy () 3-Benzyloxy () 3-Nitro- ()
Molecular Weight ~210.25 g/mol 150.17 g/mol 212.24 g/mol 151.12 g/mol
Polarity Moderate (due to S and O) Low Low (aromatic dominance) High (NO₂ group)
Melting Point Moderate (50–70°C inferred) Not reported 56–58°C 437.2 K (164°C)
Lipophilicity (LogP) ~2.5–3.0 ~1.5 ~3.5 ~1.8

Notes:

  • The thietanyloxy group’s sulfur atom may enhance solubility in polar aprotic solvents compared to benzyloxy derivatives .
  • The strained thietane ring could lower thermal stability relative to nitro or ethoxy analogs .

Biological Activity

Benzaldehyde, 3-(3-thietanyloxy)- is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action and relevant case studies.

Overview of Benzaldehyde Derivatives

Benzaldehyde is a naturally occurring compound found in various plants and essential oils. Its derivatives, including 3-(3-thietanyloxy)-, are synthesized to enhance specific biological activities. The modification of benzaldehyde can lead to improved pharmacological properties, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of benzaldehyde and its derivatives. The compound exhibits varying degrees of antibacterial activity against different bacterial strains.

Key Findings on Antibacterial Activity

  • Minimum Inhibitory Concentration (MIC) : Benzaldehyde has shown MIC values ranging from 6 mM to 10 mM against certain strains of bacteria, indicating moderate antibacterial effects .
  • Synergistic Effects : In combination with antibiotics like norfloxacin, benzaldehyde has been reported to reduce the MIC significantly, enhancing the bactericidal action against resistant strains of Staphylococcus aureus .
  • Mechanism of Action : The antibacterial activity is attributed to the interaction of benzaldehyde with bacterial cell membranes, leading to increased permeability and facilitating the entry of antibiotics .

Antifungal Activity

Benzaldehyde also demonstrates antifungal properties. Studies have indicated that it possesses activity against various fungi, with MIC values generally ranging from 8 mM to 10 mM.

Case Studies on Antifungal Activity

  • Research has shown that benzaldehyde can inhibit fungal growth effectively, although specific studies on its derivative 3-(3-thietanyloxy)- are still limited.
  • The compound's potential as an antifungal agent is supported by its structural similarity to other known antifungal compounds.

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been explored in several studies. These compounds are synthesized and tested against various cancer cell lines.

Research Findings

  • A series of modified benzaldehydes have been synthesized and tested for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung adenocarcinoma) .
  • IC50 Values : Some derivatives exhibited significant antiproliferative activity with IC50 values ranging from 7.3 μM to 10.6 μM against selected cancer cell lines .

Summary Table of Biological Activities

Activity MIC Range Cell Lines Tested IC50 Values
Antibacterial6 mM - 10 mMStaphylococcus aureusN/A
Antifungal8 mM - 10 mMN/AN/A
AnticancerN/AMCF-7, A5497.3 μM - 10.6 μM

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